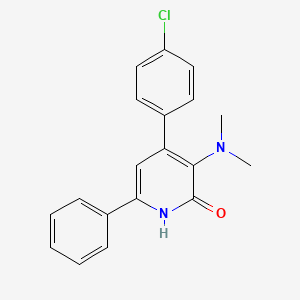
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15222(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds and various nitrogen sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione
- 2-Thia-7,9,10,13,14,16-hexaazatricyclo(15.2.2.2(3,6))tricosa-1(19),3,5,7,15,17,20,22-octaene-11,12-dione 2,2-dioxide
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple nitrogen and sulfur atoms. This unique arrangement of atoms imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
6947-50-8 |
|---|---|
Fórmula molecular |
C16H14N6O4S |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2,2-dioxo-2λ6-thia-7,9,10,13,14,16-hexazatricyclo[15.2.2.23,6]tricosa-1(19),3(23),4,6(22),7,15,17,20-octaene-11,12-dione |
InChI |
InChI=1S/C16H14N6O4S/c23-15-16(24)22-20-10-18-12-3-7-14(8-4-12)27(25,26)13-5-1-11(2-6-13)17-9-19-21-15/h1-10H,(H,17,19)(H,18,20)(H,21,23)(H,22,24) |
Clave InChI |
IQTHDAXRWGVSQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=C1N=CNNC(=O)C(=O)NNC=NC3=CC=C(S2(=O)=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


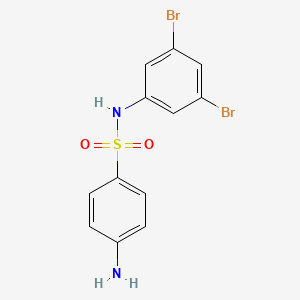
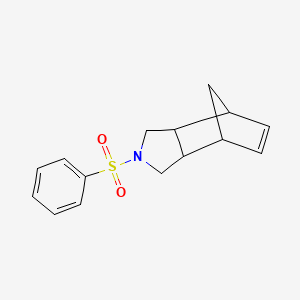
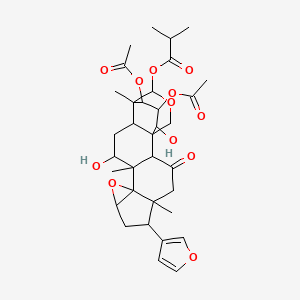
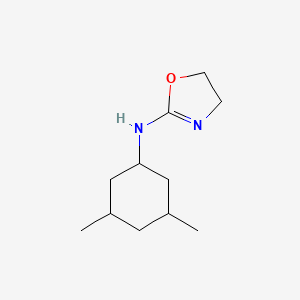

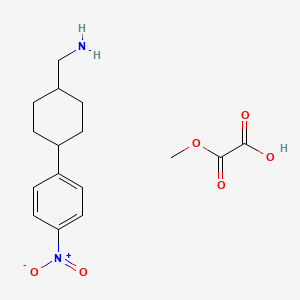
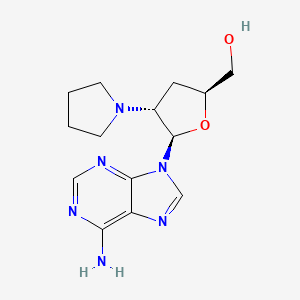





![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
